molecular formula C14H13FN2O3S2 B2889193 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895474-58-5

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2889193
CAS No.: 895474-58-5
M. Wt: 340.39
InChI Key: WPLYGSASIUCPRW-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C14H13FN2O3S2 and its molecular weight is 340.39. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability and Structural Analogs

N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a similar structure, was investigated for its inhibitory potency against PI3Kα and mTOR in vitro and in vivo. A study aimed to improve its metabolic stability by exploring 6,5-heterocyclic analogs, finding that imidazopyridazine analogs exhibited similar potency with minimal deacetylation, highlighting the importance of structural modifications for metabolic stability (Stec et al., 2011).

Antimicrobial and Antifungal Activities

New heterocyclic compounds bearing the sulfamoyl moiety, related to the compound , were synthesized with the aim to serve as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, underlining the potential of such molecules in antimicrobial research (Darwish et al., 2014).

Cytotoxic Activity Against Cancer Cell Lines

Sulfonamide derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their cytotoxic activities against breast and colon cancer cell lines. One study found a compound to be potent against breast cancer cell lines, indicating the potential use of these derivatives in cancer therapy (Ghorab et al., 2015).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsion, highlighting the potential of such derivatives as anticonvulsant agents (Farag et al., 2012).

Carbonic Anhydrase Inhibitory Action

A study on congeners structurally related to pritelivir, including N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, showed inhibitory action against various carbonic anhydrase isoforms. These inhibitors could be relevant for treating diseases like cancer, obesity, and epilepsy, demonstrating the broad potential applications of sulfonamide derivatives in medicinal chemistry (Carta et al., 2017).

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c15-9-4-6-10(7-5-9)22(19,20)8-13(18)17-14-16-11-2-1-3-12(11)21-14/h4-7H,1-3,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLYGSASIUCPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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